3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid
Description
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 3, a propyl group at position 1, and a carboxylic acid moiety at position 3. Its molecular formula is C${10}$H${14}$N${2}$O${2}$ (calculated based on structural analogs in and ). The compound’s cyclopropyl group confers steric and electronic effects, while the propyl chain enhances lipophilicity, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclopropyl-2-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9(10(13)14)6-8(11-12)7-3-4-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
GQDFITHBTTUJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with a suitable β-keto ester under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of compounds related to "5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid" (note the query asks about the isomer with carboxylic acid at position 5, but much of the available data covers the compound with the carboxylic acid at position 4):
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, reducing inflammation in various models.
Antimicrobial Activity
These compounds have demonstrated potential antimicrobial effects against several pathogens. Structural variations in the pyrazole structure can enhance antimicrobial activity.
Anticancer Potential
In vitro studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Inflammation: A controlled trial demonstrated that a derivative similar to 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid significantly reduced inflammation markers in a murine model of arthritis.
- Antimicrobial Testing: In a comparative study, this compound exhibited higher antibacterial activity against E. coli compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Comparative Analysis of Related Compounds
Structural variations influence the biological activity of pyrazole derivatives. The table below illustrates how different substituents can lead to varied biological profiles, emphasizing the importance of structural design in drug development.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound (5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid) | Cyclopropyl group | Anti-inflammatory, antimicrobial |
| 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | Methyl group | Anti-inflammatory |
| 3-Acetyl-5-cyclopropyl-1H-pyrazole | Acetyl substitution | Potential antitumor activity |
| 4-Pyridyl-pyrazole derivative | Pyridine ring substitution | Antimicrobial activity |
Pyrazole-5-carboxylic acid esters
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain .
Comparison with Similar Compounds
The structural uniqueness of 3-cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid is best contextualized through comparisons with analogs differing in substituents, ring systems, or functional groups. Below is a detailed analysis supported by evidence:
Alkyl-Substituted Pyrazole Derivatives
Key Findings :
- Positional Isomerism : Shifting the carboxylic acid to position 4 (as in ) disrupts the electronic distribution of the pyrazole ring, which may influence binding affinity in enzyme targets .
Cycloalkyl-Substituted Pyrazole Derivatives
Key Findings :
- Ring Size Effects : Cyclopentyl (5-membered ring) and cyclobutyl (4-membered ring) substituents introduce varying degrees of ring strain and steric bulk compared to the cyclopropyl group (3-membered ring). Larger rings may reduce reactivity due to decreased angle strain but increase molecular weight .
Aromatic and Functionalized Derivatives
Key Findings :
- Aromatic Substituents : The benzyl group () enhances aromatic interactions but may reduce solubility in aqueous environments .
Biological Activity
3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This compound's structural features, including its cyclopropyl and propyl groups, contribute to its pharmacological potential. Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 181.22 g/mol |
| Structure | Pyrazole ring with cyclopropyl and propyl substituents |
Antimicrobial Activity
Research has shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. These studies indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism typically involves the inhibition of prostaglandin synthesis, thereby reducing inflammation.
Analgesic Properties
The analgesic properties of pyrazole compounds have also been explored. Some derivatives have demonstrated effectiveness in pain models, indicating their potential as pain-relieving agents. The analgesic activity is often linked to their ability to modulate neurotransmitter levels or inhibit specific pain pathways .
Case Studies
- Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multiple bacterial strains. Among them, compounds with a similar structure to this compound exhibited notable activity against E. coli and S. aureus, suggesting that structural modifications can significantly impact efficacy .
- Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model, several pyrazole derivatives were tested for their anti-inflammatory effects. Compounds showed significant reductions in edema compared to control groups, highlighting their potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, reducing prostaglandin synthesis.
- Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Receptor Modulation : Some pyrazoles may act on neurotransmitter receptors or ion channels involved in pain perception.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Cyclopropyl-1-propyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with pyrazole ring formation via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For cyclopropane introduction, employ cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acids .
- Step 2 : Introduce the propyl group via alkylation at the N1 position using 1-iodopropane under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Carboxylic acid functionalization at the 5-position can be achieved through hydrolysis of ester precursors (e.g., ethyl esters) using aqueous NaOH or LiOH .
- Optimization : Monitor regioselectivity via NMR to confirm substituent positions. Adjust reaction temperature (e.g., 80–100°C for cyclopropanation) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR (¹H/¹³C) : Assign peaks to confirm cyclopropyl (δ 0.5–1.5 ppm for CH₂ groups), propyl (δ 1.0–1.6 ppm for CH₃), and carboxylic acid protons (broad δ ~12 ppm) .
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and bond angles (e.g., cyclopropyl C-C bond lengths ~1.50 Å) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₄N₂O₂: 194.1056) .
Q. What are the critical safety considerations for handling this compound?
- Safety Protocols :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity reported in similar pyrazoles) .
- Ventilation : Perform reactions in fume hoods due to potential release of NOₓ or CO during decomposition .
- Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in substituent regioselectivity or spectral data?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on hydrogen bonding of the carboxylic acid group .
- Case Study : For conflicting melting points (e.g., 150–152°C vs. 220–225°C in similar compounds), use DSC/TGA to analyze polymorphism and purity .
Q. What strategies address discrepancies in reported biological activities of pyrazole-carboxylic acid derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. phenyl) on enzyme inhibition using in vitro assays (e.g., COX-2 inhibition) .
- Docking Studies : Model interactions with target proteins (e.g., kinases) to explain variations in IC₅₀ values .
- Meta-Analysis : Cross-reference bioactivity data from multiple sources (e.g., ChEMBL, PubChem) to identify outliers .
Q. How can reaction mechanisms for cyclopropane introduction be validated experimentally?
- Experimental Design :
- Isotopic Labeling : Use ¹³C-labeled cyclopropylboronic acids to track incorporation via NMR .
- Kinetic Studies : Monitor reaction progress under varying Pd catalyst concentrations to infer rate-determining steps .
- Side-Product Analysis : Identify byproducts (e.g., homo-coupled cyclopropane derivatives) via GC-MS .
Key Research Gaps
- Synthetic Challenges : Limited data on large-scale synthesis; optimize column chromatography-free purification .
- Toxicology : Acute toxicity profiles remain unvalidated for the cyclopropyl-propyl variant .
- Stability Studies : Investigate hydrolytic degradation under physiological conditions (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
